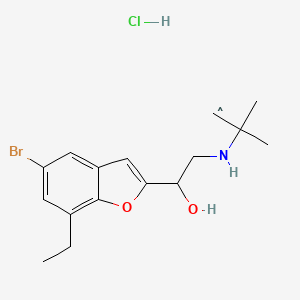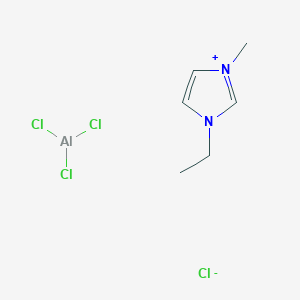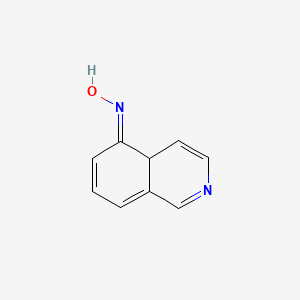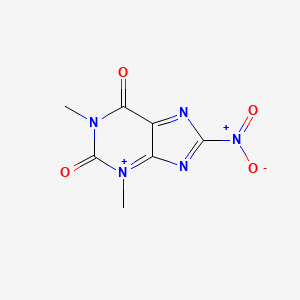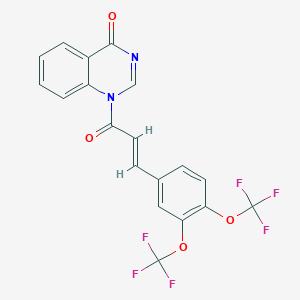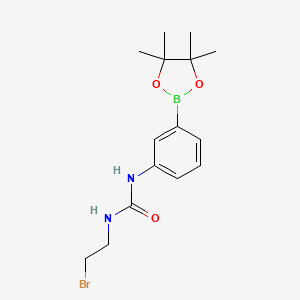![molecular formula C24H28BrFN2O7 B12337253 Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- is a complex organic compound with a molecular formula of C31H42BFN2O9 and a molecular weight of 616.48 . This compound is characterized by the presence of a benzoic acid core substituted with various functional groups, including a pyridine ring, bromine, and fluorine atoms, as well as tert-butoxycarbonyl (Boc) protected amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with the desired substituents. This can be achieved through various methods, including halogenation and nitration reactions.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected pyridine derivative is then coupled with the benzoic acid core using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the benzoic acid core, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced derivatives of the pyridine ring and benzoic acid core.
Substitution: Substituted derivatives with various nucleophiles replacing the halogen atoms.
Scientific Research Applications
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features, including the pyridine ring and halogen substituents, allow it to bind to specific active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]oxy]ethyl]-4-fluoro-: Similar in structure but with different substituents on the pyridine ring.
Benzoic acid, 2,4-dimethyl-, [4-[(1R)-1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-oxo-2-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]ethyl]phenyl]methyl ester: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the Boc-protected amino groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H28BrFN2O7 |
|---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C24H28BrFN2O7/c1-13(17-11-15(26)8-9-16(17)20(29)30)33-18-10-14(25)12-27-19(18)28(21(31)34-23(2,3)4)22(32)35-24(5,6)7/h8-13H,1-7H3,(H,29,30)/t13-/m1/s1 |
InChI Key |
TZFFLZMXNVWLTB-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
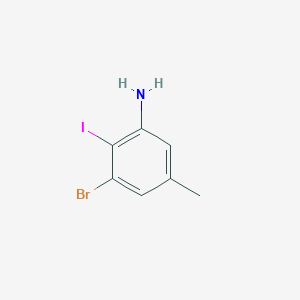
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
